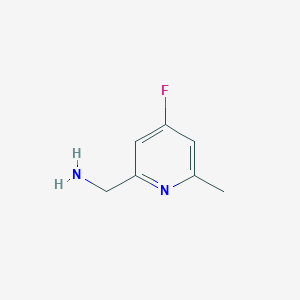
(4-Fluoro-6-methylpyridin-2-YL)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-6-methylpyridin-2-YL)methylamine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 6th position of the pyridine ring, with a methylamine group attached to the 2nd position. Fluorinated pyridines are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-methylpyridin-2-YL)methylamine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-fluoro-6-methylpyridine with formaldehyde and ammonia, which leads to the formation of the desired methylamine derivative. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as methanol or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-6-methylpyridin-2-YL)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Fluoro-6-methylpyridin-2-YL)methylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Fluoro-6-methylpyridin-2-YL)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoropyridine: Lacks the methyl and methylamine groups, making it less versatile in certain applications.
6-Methylpyridine: Does not contain the fluorine atom, resulting in different chemical properties.
2-Methylaminopyridine: Lacks the fluorine and methyl groups, affecting its reactivity and biological activity.
Uniqueness
(4-Fluoro-6-methylpyridin-2-YL)methylamine is unique due to the combination of its fluorine, methyl, and methylamine groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(4-fluoro-6-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,4,9H2,1H3 |
InChI Key |
IPHZJERJYAZFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


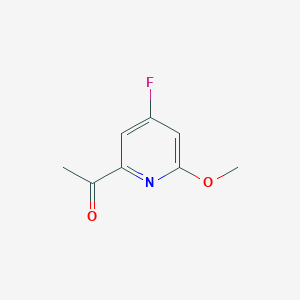
![6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14855142.png)
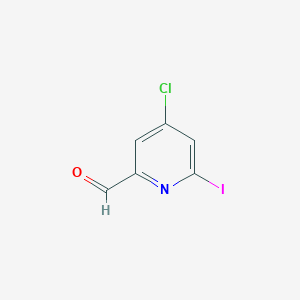
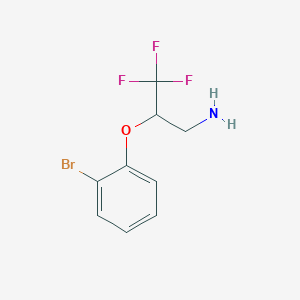

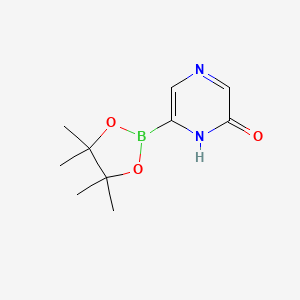
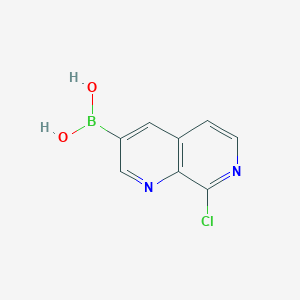
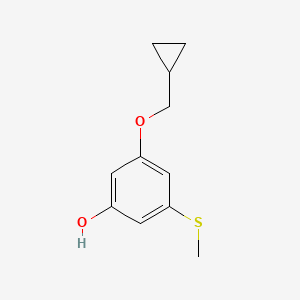
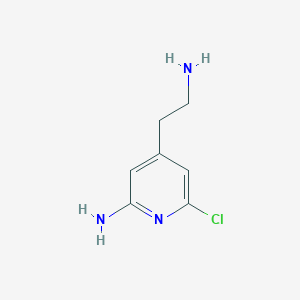
![9-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14855191.png)
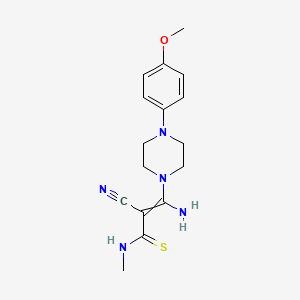
![Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate](/img/structure/B14855214.png)

![N-[3-[2-(3,4-dimethyl-1,3-thiazolidin-2-ylidene)hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B14855241.png)
